{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE
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Overview
Description
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is a complex organic compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.7497 . This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a cyanobenzoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves the reaction of 3-chlorobenzylamine with 3-cyanobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: A structurally similar compound used in chiral stationary phases for high-performance liquid chromatography (HPLC).
Phenylcarbamates: A class of compounds with similar structural features and applications in various fields.
Uniqueness
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is unique due to its combination of a chlorophenyl group, a carbamoyl group, and a cyanobenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-6-2-4-13(8-15)10-20-16(21)11-23-17(22)14-5-1-3-12(7-14)9-19/h1-8H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVUSXZKVGVWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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